molecular formula C10H11NO4 B1660693 Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate CAS No. 819800-89-0

Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate

Cat. No.: B1660693
CAS No.: 819800-89-0
M. Wt: 209.20
InChI Key: DPLLNNPRZMIPTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate is a chemical compound that belongs to the class of benzodioxine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate typically involves the following steps:

    Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Esterification: The carboxylate group can be introduced through an esterification reaction involving the corresponding carboxylic acid and methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted benzodioxine derivatives.

Scientific Research Applications

Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antioxidant, and anticancer properties.

    Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the benzodioxine ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of cellular signaling pathways and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-amino-2,3-dihydro-1,4-benzodioxane-5-carboxylate
  • Methyl 7-amino-2,3-dihydro-1,4-benzodioxole-5-carboxylate
  • Methyl 7-amino-2,3-dihydro-1,4-benzodioxepine-5-carboxylate

Uniqueness

Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate is unique due to its specific substitution pattern and the presence of the benzodioxine ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-13-10(12)7-4-6(11)5-8-9(7)15-3-2-14-8/h4-5H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLLNNPRZMIPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728574
Record name Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819800-89-0
Record name Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 7-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylate (5.6 g, 23.4 mmol) and palladium on carbon (250 mg, 30 wt. %) were suspended in ethyl acetate (200 mL). The reaction vessel was evacuated and then immediately filled with hydrogen gas. This deoxygenation process was repeated three times at atmospheric pressure. The black suspension was stirred under a hydrogen atmosphere for 18 h, at which time it was filtered through a bed of Celite and rinsed with ethyl acetate. The filtrate was concentrated, and the residue was triturated with diethyl ether to give 4.89 g (100%) of methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate as an off-white powder: 1H NMR (400 MHz, CDCl3): 6.74 (d, J=2.8 Hz, 1H), 6.40 (d, J=2.8 Hz, 1H), 4.26-4.25 (m, 4H), 3.86 (s, 3H).
Name
Methyl 7-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)c1cc([N+](=O)[O-])cc2c1OCCO2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Reactant of Route 2
Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Reactant of Route 3
Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Reactant of Route 6
Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.